molecular formula C13H17BrN2O B3151437 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine CAS No. 712318-13-3

1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine

Cat. No.: B3151437
CAS No.: 712318-13-3
M. Wt: 297.19 g/mol
InChI Key: VZPMQAMVFDQVJL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoylpiperazine Derivatives in Medicinal Chemistry

Benzoylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. The benzoylpiperidine fragment, a related structure, is considered a privileged structure in drug development due to its presence in numerous bioactive small molecules with a wide spectrum of therapeutic applications. nih.govresearchgate.net These applications include roles as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, and neuroprotective agents. researchgate.net The metabolic stability of the benzoylpiperidine fragment and its consideration as a potential bioisostere of the piperazine (B1678402) ring further enhance its utility in drug design. nih.gov

Arylpiperazines, a broader category that includes benzoylpiperazines, have garnered attention in cancer research as potential scaffolds for developing anticancer agents, exhibiting cytotoxic effects against various cancer cells. mdpi.com The versatility of the arylpiperazine structure allows for interaction with multiple molecular targets implicated in cancer pathogenesis. mdpi.com For instance, certain quinoxalinyl–piperazine derivatives have been identified as growth inhibitors of cancer cells, specifically acting as G2/M-specific cell cycle inhibitors. mdpi.com

Furthermore, N-arylpiperazines are known to possess antihistamine, anti-inflammatory, and antihypertensive activities and form the basis of several drugs, particularly those for treating neurodegenerative diseases. mdpi.com The structural flexibility of these compounds, often featuring an aliphatic chain connecting the arylpiperazine fragment to another pharmacophore, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. mdpi.com

Overview of Piperazine Scaffold in Bioactive Molecules

The piperazine ring is a prevalent heterocyclic moiety found in a vast array of biologically active compounds and is considered a privileged scaffold in drug discovery. researchgate.netresearchgate.net Its unique properties, including solubility, basicity, chemical reactivity, and conformational flexibility, make it a valuable component in the design of new therapeutic agents. researchgate.net The piperazine nucleus is integral to numerous marketed drugs, highlighting its significance in medicinal chemistry. researchgate.netwisdomlib.org

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer researchgate.netbenthamdirect.com

Antimicrobial nih.govresearchgate.net

Antiviral benthamdirect.com

Antifungal benthamdirect.comresearchgate.net

Anti-inflammatory benthamdirect.com

Antidepressant researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

The adaptability of the piperazine scaffold allows for its incorporation into molecules targeting a wide range of biological targets. benthamdirect.comnih.gov For example, N,N'-bis substituted piperazine molecules have been functionalized to create novel compounds with antimicrobial activities. mdpi.com The basicity of the nitrogen atoms in the piperazine ring can lead to electrostatic interactions with anionic regions of receptors, contributing to its biological effects. mdpi.com The substitution pattern on the piperazine ring plays a crucial role in determining the potency and selectivity of the molecule towards its biological target. mdpi.com

The following table provides a summary of the diverse biological activities associated with the piperazine scaffold:

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AntifungalInfectious Diseases
Anti-inflammatoryInflammation & Immunology
AntidepressantCentral Nervous System
AnticonvulsantCentral Nervous System

Rationale for Investigation of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine Analogues

The rationale for investigating analogues of this compound stems from the established pharmacological importance of its constituent parts: the substituted benzoyl ring and the methylpiperazine core. The synthesis and evaluation of analogues allow for a systematic exploration of the structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Key areas of modification and the rationale for their investigation include:

Substitution on the Benzoyl Ring: The presence and position of the bromo and methyl groups on the benzoyl ring are critical determinants of biological activity. The investigation of analogues with different substituents (e.g., other halogens, alkyl groups, or electron-donating/withdrawing groups) at various positions can elucidate the electronic and steric requirements for optimal interaction with a biological target.

Modification of the Piperazine Moiety: The N-methyl group on the piperazine ring influences the compound's basicity and lipophilicity. Replacing this methyl group with other alkyl or aryl groups can modulate these properties and potentially enhance target engagement or improve pharmacokinetic profiles.

Alteration of the Linker: While this specific compound has a direct amide linkage, the exploration of different linkers between the benzoyl and piperazine moieties in related series can impact the molecule's flexibility and orientation, which can be crucial for binding to a target.

The investigation of such analogues is a standard and essential strategy in medicinal chemistry to optimize a lead compound into a potential drug candidate. By systematically modifying the structure of this compound, researchers can aim to develop new therapeutic agents with enhanced efficacy and safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMQAMVFDQVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is the key linkage formed in the final step of the synthesis. This disconnection yields two primary synthons: an acyl cation equivalent derived from 3-bromo-4-methylbenzoic acid and an amine equivalent, 4-methylpiperazine. These synthons correspond to the two key starting materials, which can be synthesized or procured independently.

Figure 1: Retrosynthetic Disconnection of the Target Molecule

graph TD
    A["this compound"] --> B["Amide Disconnection (C-N)"];
    B --> C["3-Bromo-4-methylbenzoic Acid 
 (Acyl Precursor)"];
    B --> D["4-Methylpiperazine 
 (Amine Precursor)"];

Synthesis of 3-Bromo-4-methylbenzoic Acid Precursors

The precursor 3-bromo-4-methylbenzoic acid, also known as 3-bromo-p-toluic acid, is a critical starting material. Its synthesis can be approached through several established routes. A common method involves the direct bromination of 4-methylbenzoic acid (p-toluic acid). This electrophilic aromatic substitution reaction typically employs bromine in the presence of a Lewis acid catalyst or under conditions that promote the formation of the electrophilic bromine species. The methyl group is an ortho-, para-director; however, steric hindrance from the carboxylic acid group can favor substitution at the meta-position relative to the carboxyl group (ortho to the methyl group).

Another documented synthetic pathway starts from p-nitrotoluene. orgsyn.org This involves the bromination to yield 2-bromo-4-nitrotoluene, followed by a series of transformations including nucleophilic substitution of the nitro group and subsequent oxidation to form the carboxylic acid. orgsyn.org Furthermore, patent literature describes methods for producing related bromomethylbenzoic acids via radical-initiated bromination of the corresponding methyl-substituted benzoic acids, highlighting the diverse approaches available for halogenating this type of precursor. google.com

Synthesis of 4-Methylpiperazine Intermediates

4-Methylpiperazine is a widely available chemical intermediate. Its synthesis typically begins with piperazine (B1678402), which can be selectively methylated at one of the nitrogen atoms. This is often achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions. Careful control of stoichiometry is necessary to minimize the formation of the undesired 1,4-dimethylpiperazine. Alternative methods may involve reductive amination of piperazine with formaldehyde.

Amide Bond Formation Techniques for Benzoylpiperazines

The key step in synthesizing the target molecule is the formation of the amide bond between the carboxylic acid and the secondary amine of the piperazine ring. A variety of coupling reagents and methods can be employed for this transformation.

Carbodiimide-Mediated Coupling: A classic and widely used method involves activating the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.

Acid Chloride Formation: A robust, two-step approach involves first converting 3-bromo-4-methylbenzoic acid into its more reactive acid chloride derivative. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-methylbenzoyl chloride can then be reacted directly with 4-methylpiperazine, usually in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.

Other Modern Coupling Reagents: A vast array of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions with high efficiency. These include phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). These reagents generate activated esters in situ, leading to clean and efficient coupling.

Exploration of Diverse Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for further molecular diversification through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of analogues where the bromine is replaced by other functional groups.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This is a powerful method for introducing alkyl, alkenyl, or other aryl groups at the 3-position, leading to biphenyl derivatives and other complex structures. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgresearchgate.net The resulting arylalkynes are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a primary or secondary amine. wikipedia.orglibretexts.org This method is crucial for synthesizing analogues containing various substituted amino groups, which is a common strategy in drug discovery. nih.govacs.orgorganic-chemistry.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, providing a route to stilbene-like derivatives.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of the amide bond formation step. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and the specific coupling reagent used.

For instance, in a typical coupling reaction, a screening process might be undertaken to identify the best combination of factors. Solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions, with common choices including dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The choice of base is critical for neutralizing acidic byproducts and can influence reaction rates; common options include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate. Temperature can also be varied to balance reaction rate with the stability of reactants and intermediates.

Below is a representative data table illustrating the optimization of a hypothetical acylation of 4-methylpiperazine with 3-bromo-4-methylbenzoyl chloride.

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1DCMTEA (1.2)0 to RT475
2DCMDIPEA (1.2)0 to RT482
3THFDIPEA (1.2)0 to RT478
4DCMDIPEA (1.5)0 to RT291
5DCMDIPEA (1.5)RT288

Parallel and Combinatorial Synthesis Approaches for Analogues

The synthetic strategies outlined above are highly amenable to parallel and combinatorial synthesis techniques, which are used to rapidly generate large libraries of related compounds for screening purposes. ajrconline.org By systematically varying the building blocks, a diverse set of analogues of this compound can be produced. nih.govimperial.ac.uk

Diversity-Oriented Synthesis can be achieved in several ways:

Varying the Benzoic Acid Component: A library of substituted benzoic acids can be coupled with 4-methylpiperazine to explore the structure-activity relationship (SAR) of the benzoyl portion of the molecule.

Varying the Piperazine Component: 3-Bromo-4-methylbenzoic acid can be coupled with a library of different monosubstituted piperazines to probe the importance of the N-substituent.

Post-Synthesis Modification: A library can be generated from the parent compound, this compound, by performing an array of different cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) in parallel to diversify the 3-position of the aromatic ring. mdpi.com

These approaches, often automated and performed on a small scale in multi-well plates, enable the efficient exploration of the chemical space around the core benzoylpiperazine scaffold. nih.gov

Chemical Transformation Strategies within Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, largely due to the synthetic tractability of its two nitrogen atoms, which allows for extensive molecular diversification. nih.govbeilstein-journals.org The chemical transformation strategies for synthesizing complex piperazine derivatives, such as this compound, can be broadly categorized into the functionalization of the piperazine nitrogens, modification of the appended aromatic ring, and more recently, direct functionalization of the piperazine ring's carbon atoms. nih.govmdpi.com

Functionalization of Piperazine Nitrogens

The most common transformations involve the two nitrogen atoms of the piperazine core. mdpi.com Statistically, over 80% of piperazine-containing pharmaceuticals feature substituents exclusively at these nitrogen positions. nih.govbeilstein-journals.org

N-Acylation: The formation of the amide bond, as seen in the benzoyl moiety of the target compound, is a cornerstone of piperazine chemistry. This is typically achieved by reacting a piperazine, such as 1-methylpiperazine, with an activated carboxylic acid derivative. Acyl chlorides, like 3-bromo-4-methylbenzoyl chloride, are highly reactive and provide a direct route to the desired N-acylpiperazine. google.comorganic-chemistry.org The reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is another fundamental transformation. For a compound like this compound, the methyl group on the N4 position can be introduced via several methods. Direct alkylation using an alkyl halide (e.g., methyl iodide) is a common approach, though it can risk over-alkylation. nih.gov A more controlled and widely used method is reductive amination. nih.govnih.gov This involves reacting a secondary amine (the piperazine) with an aldehyde or ketone (e.g., formaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-alkylated product. nih.gov This method is highly efficient for producing secondary and tertiary amines. iau.ir

TransformationSubstrateReagents & ConditionsProduct Type
N-Acylation1-Methylpiperazine3-Bromo-4-methylbenzoyl chloride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)N-Acylpiperazine
N-Alkylation1-(3-Bromo-4-methylbenzoyl)piperazineMethyl iodide, Base (e.g., K2CO3), Solvent (e.g., Acetone)N-Alkyl-N'-acylpiperazine
Reductive Amination1-(3-Bromo-4-methylbenzoyl)piperazineFormaldehyde, Sodium triacetoxyborohydride, Solvent (e.g., Dichloroethane)N-Methyl-N'-acylpiperazine

Functionalization of the Benzoyl Ring

The substituents on the aromatic ring are critical for modulating the properties of the final compound. These groups can be installed prior to coupling with the piperazine ring or, in some cases, afterward.

Electrophilic Aromatic Substitution: The bromine atom on the benzoyl ring is typically introduced via electrophilic aromatic substitution. msu.edulibretexts.org Reacting a precursor like 4-methylbenzoic acid or its corresponding acyl chloride with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can install the bromine atom at the desired position. docbrown.infoyoutube.com The directing effects of the existing methyl and carbonyl groups guide the position of bromination.

Cross-Coupling Reactions: The bromine atom itself serves as a versatile synthetic handle for further diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.govrsc.org By reacting the bromo-substituted benzoylpiperazine with various organoboron reagents (boronic acids or esters), a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the position of the bromine atom, allowing for the generation of extensive compound libraries. nih.govnih.gov

TransformationSubstrateReagents & ConditionsProduct Type
Bromination(4-Methylbenzoyl)piperazine derivativeBr₂, FeBr₃ catalyst(Bromo-4-methylbenzoyl)piperazine
Suzuki-Miyaura Coupling(3-Bromo-4-methylbenzoyl)piperazine derivativeArylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃)(3-Aryl-4-methylbenzoyl)piperazine

Advanced Strategies: C-H Functionalization

While functionalization of the nitrogen atoms is common, recent advances have focused on the more challenging direct functionalization of the C-H bonds on the piperazine ring itself. mdpi.com This strategy opens new avenues for creating structural diversity that is not accessible through traditional methods. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful technique for activating the α-C–H bonds of amines. beilstein-journals.orgencyclopedia.pub Using a photocatalyst (e.g., an iridium complex), an α-amino radical can be generated from an N-acyl or N-aryl piperazine. nih.govresearchgate.net This radical can then couple with various partners, such as electron-deficient arenes or Michael acceptors, to install substituents directly onto the carbon skeleton of the piperazine ring. nih.govresearchgate.net

TransformationSubstrateReagents & ConditionsProduct Type
α-C–H ArylationN-Arylpiperazine1,4-Dicyanobenzene, Ir(ppy)₃ photocatalyst, Visible lightα-Aryl-N-arylpiperazine
α-C–H AlkylationN,N'-bis-Boc-piperazineMichael acceptor (e.g., α,β-unsaturated carbonyl), Organic photocatalyst, Visible lightα-Alkyl-N,N'-bis-Boc-piperazine

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Detailed experimental ¹H NMR data for 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is not available in the searched sources. A proper analysis would require the assignment of chemical shifts (δ) and coupling constants (J) for the aromatic protons of the 3-bromo-4-methylbenzoyl group and the protons of the 4-methylpiperazine moiety.

Specific ¹³C NMR spectral data, including the chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the piperazine (B1678402) ring and methyl groups for this compound, were not found in the performed searches.

Information regarding two-dimensional NMR studies (such as COSY, HSQC, or HMBC) to confirm the connectivity of the molecular structure of this compound is not present in the available search results.

Vibrational Spectroscopy for Functional Group Analysis

No experimental FT-IR spectrum for this compound was identified. A detailed analysis would involve the identification of characteristic absorption bands, particularly for the carbonyl (C=O) stretching vibration of the amide and vibrations associated with the substituted benzene (B151609) ring and the piperazine structure.

No Raman spectroscopy data for this compound could be located through the searches. Such data would provide complementary information to FT-IR spectroscopy regarding the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, with a molecular formula of C₁₃H₁₇BrN₂O, the analysis would reveal a distinct molecular ion peak and a predictable fragmentation pattern.

The molecular weight of the compound is approximately 313.24 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺• and any bromine-containing fragments. This pattern consists of two peaks of nearly equal intensity separated by two mass units (M and M+2).

The primary fragmentation of N-acylpiperazines, such as the title compound, typically occurs at the amide bond, which is the weakest point in the molecule. researchgate.netresearchgate.net This cleavage leads to the formation of two main charged fragments: the benzoyl cation and the piperazine cation.

Key expected fragmentation pathways include:

Formation of the 3-bromo-4-methylbenzoyl cation: Cleavage of the C-N amide bond results in a stable acylium ion.

Formation of the 4-methylpiperazine fragment: The charge may also be retained by the piperazine portion of the molecule, leading to the N-methylpiperazine cation and its subsequent fragmentation products. researchgate.net

Below is a table of predicted significant fragments for this compound.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment IonStructure of Fragment
312314[M]⁺• (Molecular Ion)[C₁₃H₁₇BrN₂O]⁺•
214216[C₈H₆BrO]⁺3-Bromo-4-methylbenzoyl cation
99N/A[C₅H₁₁N₂]⁺4-methylpiperazine-1-yl cation
70N/A[C₄H₈N]⁺Fragment from piperazine ring cleavage
57N/A[C₃H₇N]⁺Further fragmentation of piperazine ring

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₁₃H₁₇BrN₂O. This technique provides essential validation of the compound's empirical and molecular formula. researchgate.net Methods for analyzing halogen-containing organic compounds are well-established. osti.gov

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₃H₁₇BrN₂O

Molecular Weight: 313.24 g/mol

The calculated weight percentages of each element are presented in the table below.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.01113156.14349.85%
HydrogenH1.0081717.1365.47%
BromineBr79.904179.90425.51%
NitrogenN14.007228.0148.94%
OxygenO15.999115.9995.11%
Total 313.196 100.00%

Experimental verification of these values would typically be performed using an automated CHNS analyzer, with separate methods for determining bromine and oxygen content.

X-ray Crystallography for Solid-State Molecular Conformation

While no specific X-ray crystallography data for this compound has been found in the reviewed literature, the solid-state conformation can be predicted based on studies of analogous N-acylpiperazines and other N,N'-disubstituted piperazine structures. rsc.orgresearchgate.netwm.edu

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. Based on related structures, the following conformational features are expected for this compound:

Piperazine Ring Conformation: The piperazine ring is anticipated to adopt a stable chair conformation, which is the lowest energy conformation for six-membered saturated heterocyclic rings. wm.edu

Amide Bond Planarity: The amide linkage connecting the benzoyl group to the piperazine ring is expected to be planar due to the partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. rsc.org

Substituent Orientation: The 3-bromo-4-methylbenzoyl group and the N-methyl group would occupy equatorial positions on the piperazine ring to minimize steric hindrance. The orientation of the aromatic ring relative to the plane of the piperazine ring would be determined by crystal packing forces and weak intermolecular interactions.

Confirmation of these predicted structural features would require the growth of single crystals of the compound suitable for X-ray diffraction analysis. Such an analysis would provide definitive proof of the molecule's solid-state structure.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Such a study would provide critical insights into the molecule's three-dimensional structure and flexibility, which are key determinants of its biological activity. The analysis would typically identify various low-energy conformations, such as chair, boat, and twist forms for the piperazine (B1678402) ring, and determine their relative stabilities.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Electronic Structure Properties and Reactivity Predictions

Quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the electronic properties of a molecule. These calculations can determine parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. However, specific studies detailing these electronic structure properties for this compound are not available.

Theoretical Vibrational Frequency Predictions and Spectral Assignment

Theoretical vibrational frequency analysis, often performed using DFT methods, is a standard approach to predict the infrared and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. This correlative analysis provides a detailed characterization of the molecule's structural and bonding features. To date, no such theoretical spectral assignments for this compound have been published.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This can be done based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). A pharmacophore model for this compound or its analogs would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are critical for its interaction with a biological target. Currently, there are no published pharmacophore models specifically derived from or for this compound.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. These studies are fundamental in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a target. The results of docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's biological effect. Despite the utility of this technique, there are no available molecular docking studies that investigate the interaction of this compound with any specific biological targets.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. These simulations can assess the stability of the ligand-target complex, reveal conformational changes in both the ligand and the target upon binding, and provide a more detailed understanding of the binding thermodynamics. MD simulations are a powerful follow-up to molecular docking to refine and validate the predicted binding modes. As with other computational methods, there is no published research detailing molecular dynamics simulations for this compound in complex with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can be used to predict the potency of novel, untested compounds. jocpr.com

The development of a QSAR model typically involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors (which are numerical representations of molecular properties), the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power.

In the context of piperazine derivatives, QSAR studies have been successfully applied to understand their therapeutic potential. For instance, 2D-QSAR models have been developed for aryl alkanol piperazine derivatives to elucidate the descriptors influencing their antidepressant activities. nih.gov These models, which demonstrated high statistical significance, identified descriptors related to atom-type counts, dipole moment, and electronic properties as being influential for activity. nih.gov Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), have been utilized to analyze piperazine analogues, providing insights into the steric and electrostatic contributions to their biological effects. nih.gov

While these studies highlight the applicability of QSAR in understanding the structure-activity relationships of piperazine-containing compounds, specific QSAR models for this compound have not been reported in the available literature. The development of such a model would necessitate a dataset of structurally related analogues with measured biological activity against a specific target.

Below is an illustrative table of parameters that would be relevant in a QSAR study of this compound and its analogues.

Descriptor CategoryExample DescriptorsPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energiesGoverns electrostatic interactions and reactivity.
Steric Molecular Weight, Molar VolumeInfluences binding pocket fit and accessibility.
Hydrophobic LogP, Polar Surface AreaAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity Indices, Shape IndicesDescribes the overall shape and branching of the molecule.

Protein-Ligand Interaction Analysis and Binding Mode Prediction

Understanding the precise manner in which a ligand binds to its protein target is crucial for rational drug design. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze these interactions. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. nih.gov MD simulations can then be used to assess the stability of the predicted protein-ligand complex over time. nih.gov

The analysis of protein-ligand interactions reveals key binding features such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions that contribute to the stability of the complex. researchgate.net For piperazine-based compounds, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes. For example, docking studies have been employed to investigate the interaction of piperazine derivatives with various enzymes and receptors, providing insights into their potential mechanisms of action. niscpr.res.inresearchgate.net Structural modifications, such as the inclusion of electron-withdrawing groups like bromine on the phenyl ring, have been shown to enhance the activity of some piperazine derivatives, a finding that can be rationalized through detailed interaction analysis. benthamdirect.com

While the methodologies for protein-ligand interaction analysis are well-established, specific studies detailing the binding mode of this compound with a particular protein target are not available in the public domain. Such an analysis would require experimental data identifying a biological target for this compound.

The following table provides a hypothetical representation of the types of interactions that could be predicted for this compound within a protein binding site.

Interaction TypePotential Interacting Amino Acid ResiduesMoiety of this compound Involved
Hydrogen Bonding Aspartic Acid, Glutamine, SerineCarbonyl oxygen of the benzoyl group
Hydrophobic Interactions Leucine, Isoleucine, ValineBromo-methylphenyl group and methyl group on the piperazine
Pi-Pi Stacking Phenylalanine, Tyrosine, TryptophanPhenyl ring of the benzoyl group
Halogen Bonding Electron-rich atoms (e.g., backbone carbonyl oxygen)Bromine atom
Cation-Pi Interactions Phenylalanine, Tyrosine, TryptophanProtonated nitrogen of the piperazine ring

Structure Activity Relationship Sar Investigations

Influence of Halogenation (Bromine) on Biological Activity and Binding Affinity

The presence and position of halogen atoms on the benzoyl ring are critical determinants of a molecule's biological activity. Halogens like bromine can influence a compound's lipophilicity, electronic properties, and metabolic stability, all of which affect its pharmacokinetic and pharmacodynamic profile.

In many molecular scaffolds, the introduction of a bromine atom can enhance binding affinity. This is often attributed to its ability to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. For instance, in studies of tricyclic 1,2-benzothiazine derivatives, the presence of a bromobenzene (B47551) ring was found to influence the orientation of the inhibitor within the binding site of cyclooxygenase (COX) enzymes. mdpi.com Specifically, the bromobenzene ring could be situated near both hydrophobic and polar amino acid residues, suggesting its role in anchoring the molecule within the active site. mdpi.com

Furthermore, the stereochemistry of halogenated compounds can be pivotal for their biological effect. In the case of 3-Br-acivicin isomers, the orientation of the bromine atom in relation to the active site was a key factor in its inhibitory activity. mdpi.com Molecular modeling suggested that the bromine atom's position could either favor its role as a leaving group or facilitate interactions with specific regions of the target enzyme, highlighting the spatial importance of the halogen substituent. mdpi.com In the context of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine, the bromine at the meta-position (C3) of the benzoyl ring likely plays a significant role in modulating target affinity and selectivity through specific electronic and steric interactions.

Impact of Methyl Substitution Position on the Benzoyl Moiety

The substitution pattern on the benzoyl moiety, particularly the placement of small alkyl groups like methyl, significantly impacts pharmacological activity. A methyl group can affect a molecule's conformation, lipophilicity, and interaction with hydrophobic pockets within a receptor's binding site.

Research on related structures underscores the importance of this substitution. For example, in the development of kinase inhibitors, a 3-iodo-4-methylbenzoyl chloride intermediate was used to synthesize Ponatinib. mdpi.com This highlights the utility of a methyl group at the C4 position, adjacent to a halogen at C3, in achieving potent biological activity. Similarly, studies on N-(4-methylbenzoyl)-N′-thiourea derivatives have demonstrated that the 4-methylbenzoyl structure is a component of compounds with significant antibacterial and antifungal activities. nih.gov These findings suggest that the 4-methyl group in this compound is likely a key contributor to its interaction with its biological target(s), potentially by fitting into a specific hydrophobic pocket.

Role of the Piperazine (B1678402) Ring and N4-Methyl Substitution on Pharmacological Properties

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural and physicochemical properties. nih.govijpsr.comresearchgate.net It is a versatile linker that can correctly orient pharmacophoric groups for optimal interaction with a biological target. nih.gov The two nitrogen atoms of the piperazine core can improve the pharmacokinetic properties of a drug candidate, as their appropriate pKa values can enhance water solubility and bioavailability. nih.gov

The substitution on the N4 nitrogen of the piperazine ring is a critical factor in determining the pharmacological profile. An N4-methyl group, as seen in this compound, is a frequently employed feature in drug design. This small, lipophilic group can influence several properties:

Basicity: The methyl group can modulate the basicity of the N4 nitrogen, which in turn affects the compound's ionization state at physiological pH, influencing its absorption, distribution, and target binding.

Target Interaction: The N4-methyl group can fit into specific hydrophobic pockets of the target protein, contributing to binding affinity.

Metabolic Stability: Methylation at this position can prevent N-dealkylation, a common metabolic pathway, thus potentially increasing the compound's half-life.

The importance of the N-methylpiperazine moiety is evident in numerous approved drugs and active compounds. mdpi.com For instance, a derivative of the natural product berberine (B55584) featuring a 4-methylpiperazine substituent demonstrated excellent anticancer properties with a high therapeutic index. nih.gov This indicates that the N4-methylpiperazine group can be crucial for achieving potent and selective biological activity.

Comparative SAR with Related Benzoylpiperazine Derivatives

The SAR of this compound can be better understood by comparing it to other benzoylpiperazine derivatives. Studies on this class of compounds have revealed key trends in how structural modifications affect activity.

In the development of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors, a screening effort identified a benzoylpiperazine compound as a potent lead. researchgate.net Subsequent SAR studies revealed several important factors:

Benzoyl Substituents: The nature and position of substituents on the benzoyl ring were critical. While the initial hit contained a nitro group, replacing it with other electron-withdrawing groups like sulfones or sulfonamides maintained or improved potency and significantly enhanced aqueous solubility. researchgate.net The introduction of additional electron-withdrawing groups, such as fluorine, at the ortho or meta positions also modulated potency. researchgate.net

Piperazine Substituents: Modifications on the other side of the piperazine ring were explored, showing that this vector could be altered to fine-tune properties.

Another comparative point comes from thiazole-substituted benzoylpiperazine derivatives designed as acetylcholinesterase (AChE) inhibitors. nih.gov In this series, various substitutions on the benzoyl ring of the piperazine N'-benzoyl thioamide precursors led to compounds with high inhibitory effects, demonstrating that the core benzoylpiperazine structure can be adapted to target different enzymes. nih.gov Furthermore, comparing benzoylpiperazine with benzylpiperazine showed differences in their neurotoxic effects, indicating that the carbonyl group of the benzoyl moiety is a key differentiator in biological outcomes. nih.gov

The table below summarizes the activity of various benzoylpiperazine derivatives, illustrating the impact of substitutions.

Compound/Derivative ClassR1 (Benzoyl Ring)R2 (Piperazine N4)TargetActivityReference
GlyT1 Inhibitor Lead 2-morpholino, 5-nitroHGlyT115 nM (IC₅₀) researchgate.net
GlyT1 Inhibitor Analog 2-morpholino, 5-sulfonamideHGlyT1100 nM (IC₅₀) researchgate.net
AChE Inhibitor Series Various (e.g., 4-Cl, 4-F)Thiazole-relatedAChEHigh % inhibition nih.gov
Subject Compound 3-bromo, 4-methylMethyl---

This table is for illustrative purposes based on data from related compound series.

Spatial and Stereochemical Requirements for Target Recognition

While specific stereochemical studies on this compound are not widely available, principles from related molecules are highly relevant. Studies on chiral compounds often show that only one enantiomer or diastereomer is biologically active. mdpi.com This stereoselectivity arises because biological targets, being chiral themselves, interact differently with different stereoisomers. For example, in a series of 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration showed significant antiplasmodial activity, suggesting that their uptake and target binding are stereoselective processes. mdpi.com

Molecular modeling studies of related inhibitors binding to their targets provide further insight. The orientation of the benzoylpiperazine core within the active site is critical. For example, in AChE inhibitors, key amino acids like Trp286, Arg296, and Tyr341 were identified at the active site, and the synthesized benzoylpiperazine derivatives were predicted to interact with these residues. nih.gov This implies a specific spatial arrangement is necessary for activity. The recognition process involves the molecule's features being mapped to the target's features, and techniques like feature learning can be used to model and predict this target recognition based on molecular structure. mdpi.commdpi.com The specific substitution pattern of this compound dictates a unique 3D shape and electronic surface that is recognized by its specific biological partner.

Modulation of Selectivity and Potency through Structural Modifications

A primary goal in drug design is to optimize a lead compound to enhance its potency (the amount of drug needed to produce an effect) and its selectivity (its ability to act on a specific target while avoiding others). This is achieved through systematic structural modifications.

The benzoylpiperazine scaffold is highly amenable to such modifications. Research on GlyT1 inhibitors provides an excellent example. researchgate.net Starting with a potent but non-selective hit, researchers made targeted structural changes:

Improving Selectivity: The initial hit compound showed activity at both GlyT1 and the related GlyT2 isoform. By introducing groups like a sulfonamide onto the benzoyl ring, researchers were able to completely abolish the activity at GlyT2 while maintaining high potency at GlyT1, thus creating highly selective inhibitors. researchgate.net

Enhancing Potency: The introduction of small, electron-withdrawing groups like fluorine at specific positions on the benzoyl ring led to an increase in potency against GlyT1. researchgate.net

Similarly, in a series of tricyclic 1,2-thiazine derivatives, selectivity for COX-2 over COX-1 was modulated by the size of an attached ring and the nature of the substituent. mdpi.com A compound with an oxazepine ring and a methoxy (B1213986) substituent showed the highest COX-2 selectivity, indicating that a combination of steric and electronic modifications can fine-tune target preference. mdpi.com These examples demonstrate a key principle in medicinal chemistry: subtle changes to a core structure, such as altering the substituents on the benzoyl and piperazine rings of this compound, can be used to rationally modulate its potency and selectivity for its intended biological target.

In Vitro Biological Activity Profiling

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. While various novel compounds, including derivatives of benzohydrazides and 1,3,4-thiadiazole, have been investigated for their potential to inhibit AChE and BuChE, specific inhibitory concentration (IC50) values for 1-(3-bromo-4-methylbenzoyl)-4-methylpiperazine were not found in the reviewed literature. The general class of piperazine-containing compounds has been explored for this activity, but quantitative data for this specific molecule is not publicly available.

EnzymeIC50
Acetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BuChE)Data not available

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a crucial serine hydrolase that plays a major role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for treating neurodegenerative diseases, inflammation, and cancer. The development of potent and selective MAGL inhibitors is an active area of research. Although many classes of compounds have been developed as MAGL inhibitors, specific data regarding the IC50 value for this compound against this enzyme could not be located in the available scientific literature.

EnzymeIC50
Monoacylglycerol Lipase (MAGL)Data not available

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) regulates glycine levels at synaptic junctions, particularly at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist. Inhibition of GlyT1 is a therapeutic strategy aimed at enhancing NMDA receptor function, which may be beneficial for treating cognitive impairments associated with schizophrenia. Benzoylpiperazine derivatives have been identified as a class of compounds with GlyT1 inhibitory activity. However, despite the investigation of this chemical scaffold, a specific IC50 value for this compound has not been reported in the reviewed sources.

TransporterIC50
Glycine Transporter 1 (GlyT1)Data not available

Neurotransmitter Receptor Binding and Functional Assays

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT3) Interactions

Serotonin (5-HT) receptors are a major target for drugs treating a wide range of psychiatric disorders. The 5-HT1A and 5-HT2A subtypes are particularly relevant for the mechanism of action of anxiolytics, antidepressants, and antipsychotics. Arylpiperazine derivatives are a well-known class of compounds that often exhibit high affinity for these receptors. However, a detailed search of scientific databases did not yield specific binding affinity (Ki) values or functional assay data (agonism/antagonism) for this compound at the 5-HT1A, 5-HT2A, or 5-HT3 receptors.

ReceptorBinding Affinity (Ki)Functional Activity
5-HT1AData not availableData not available
5-HT2AData not availableData not available
5-HT3Data not availableData not available

Dopamine Receptor (D2, D3) Affinity and Agonism/Antagonism

Dopamine D2 and D3 receptors are primary targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. The affinity for these receptors is a critical determinant of a compound's potential efficacy and side-effect profile. Many N-phenylpiperazine analogs have been synthesized and evaluated for their ability to bind to D2 and D3 receptors, with a focus on achieving high affinity and selectivity. Despite the relevance of this chemical class, specific binding affinity (Ki) values and data on the functional activity of this compound at D2 and D3 receptors were not available in the reviewed literature.

ReceptorBinding Affinity (Ki)Functional Activity
D2Data not availableData not available
D3Data not availableData not available

Histamine (B1213489) H3 Receptor Ligand Properties

No published studies were identified that have evaluated the binding affinity or functional activity of this compound at the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for various neurological and psychiatric disorders.

Table 1: Histamine H3 Receptor Binding Affinity

CompoundReceptorTest SystemKᵢ (nM)
This compoundHistamine H3Data not availableData not available

Sigma Receptor (σ1R, σ2R) Affinity

There is currently no available data on the affinity of this compound for either the sigma-1 (σ1R) or sigma-2 (σ2R) receptors. Sigma receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological diseases and cancer.

Table 2: Sigma Receptor (σ1R, σ2R) Affinity

CompoundReceptorTest SystemKᵢ (nM)
This compoundSigma-1 (σ1R)Data not availableData not available
This compoundSigma-2 (σ2R)Data not availableData not available

Melanocortin-4 Receptor (MC4R) Agonism

The potential agonistic activity of this compound at the melanocortin-4 receptor (MC4R) has not been reported in the scientific literature. The MC4R is a key regulator of energy homeostasis and appetite, and its agonists are investigated for the treatment of obesity.

Table 3: Melanocortin-4 Receptor (MC4R) Agonism

CompoundReceptorFunctional AssayEC₅₀ (nM)
This compoundMelanocortin-4 (MC4R)Data not availableData not available

Antimicrobial Efficacy Screening

Antibacterial Activity

No studies have been published detailing the antibacterial efficacy of this compound against any bacterial strains. Research into novel antibacterial agents is critical to address the growing challenge of antibiotic resistance.

Table 4: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)
This compoundData not availableData not available

Antifungal Activity

There is no information available in the peer-reviewed literature regarding the antifungal properties of this compound. The discovery of new antifungal compounds is essential for treating infections, particularly in immunocompromised patients.

Table 5: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal StrainMIC (µg/mL)
This compoundData not availableData not available

Antimycobacterial Activity

The potential antimycobacterial activity of this compound has not been assessed in any published research. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the search for new therapeutic agents.

Table 6: Antimycobacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMycobacterial StrainMIC (µg/mL)
This compoundData not availableData not available

Antiparasitic Activity (e.g., Antimalarial Activity)

Cytotoxic Activity in Defined Cell Lines (e.g., Cancer Cell Lines)

Research into the cytotoxic properties of this compound is still an emerging area. However, studies on structurally related piperazine (B1678402) derivatives provide insights into the potential activity of this compound class against cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated for their cytotoxic effects on a panel of human cancer cell lines. mdpi.comnih.govresearchgate.net The evaluation was conducted using a sulphorhodamine B (SRB) assay, with results indicating that these compounds exhibited significant cell growth inhibitory activity at micromolar concentrations. mdpi.comresearchgate.net The cytotoxic activity was tested against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines. mdpi.comnih.govresearchgate.net All tested compounds in this series demonstrated high levels of cytotoxicity across the selected cell lines. mdpi.comresearchgate.net

Another study focused on phenylsulfonylpiperazine derivatives and their in vitro activity on luminal breast cancer cells. mdpi.com One particular compound from this series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, showed notable cytotoxicity against the MCF7 breast cancer cell line with an IC₅₀ value of 4.48 μM. mdpi.com In general, the luminal breast cancer cell line MCF7 was found to be more sensitive to the treatments with these phenylsulfonylpiperazine derivatives. mdpi.com

Furthermore, research on N-(2-Mercaptobenzenesulfonyl)guanidine derivatives modified with a 4-methylpiperazine ring indicated that these compounds were potent growth inhibitors of human cancer cell lines. sciforum.net Their antiproliferative activity was evaluated against HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using an MTT assay. sciforum.net The derivatives containing the 4-methylpiperazine ring demonstrated the most potent activity, with IC₅₀ values lower than 35 μM against all tested cancer cell lines. sciforum.net

While these findings are for structurally related compounds and not for this compound itself, they suggest that the broader chemical scaffold containing a substituted benzoyl group and a methylpiperazine moiety holds potential for cytotoxic activity against various cancer cell lines. Further research is necessary to specifically elucidate the cytotoxic profile of this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for the separation and analysis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine from related substances, impurities, or biological matrix components. The choice of technique depends on the analyte's physicochemical properties and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For piperazine (B1678402) derivatives like this compound, GC-MS can be employed for purity profiling and identification of synthetic byproducts. unodc.org The compound would typically be introduced into the GC system via a heated injector port, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. researchgate.net Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. nih.gov

Following separation, the analyte enters the mass spectrometer, which serves as a highly specific detector. Electron ionization (EI) is a common technique where the molecule is fragmented into characteristic ions. The resulting mass spectrum, a fingerprint of the molecule, allows for unequivocal identification. nih.gov For this compound, key fragments would likely include ions corresponding to the 3-bromo-4-methylbenzoyl and the 4-methylpiperazine moieties.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

Parameter Condition
GC Column 5% Phenyl/95% Methyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, 1.1 mL/min
Injector Temperature 250°C
Oven Program 100°C (hold 5 min), ramp to 290°C at 10°C/min, hold 20 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 30-350 amu

| Transfer Line Temp | 290°C |

Note: This table presents typical starting parameters for method development and is based on general methods for piperazine derivatives. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective technique for quantifying compounds in complex biological matrices, making it ideal for pharmacokinetic and metabolism studies. lcms.cz The compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography on a C18 column is commonly employed for molecules of this type. mdpi.com

The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar, non-volatile molecules. For quantitative analysis, the tandem mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process provides exceptional specificity and sensitivity, enabling detection at very low concentrations. mdpi.com

Table 2: Representative LC-MS/MS Parameters for Quantification

Parameter Condition
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (M+H)+ → Product Ion

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: The specific mass transition must be determined experimentally for this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for purity assessment and quantification, particularly in contexts where the high sensitivity of MS is not required, such as in the analysis of bulk drug substances or reaction monitoring. researchgate.net The separation principle is similar to that of LC-MS. The detectability of this compound by UV depends on the presence of a chromophore—in this case, the substituted benzoyl ring—which absorbs UV light. The wavelength of maximum absorbance (λmax) would be determined using a UV-Vis spectrophotometer to ensure optimal detection sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

Chemical Derivatization Strategies for Enhanced Detection in Research

In some analytical scenarios, chemical derivatization can be employed to improve the chromatographic behavior or detection sensitivity of an analyte. For piperazine-containing compounds, derivatization can be a valuable strategy.

For GC-MS Analysis : To enhance volatility or thermal stability, the secondary amine in a related piperazine structure can undergo acylation. Perfluoroacylation, for example, has been used to improve the gas chromatographic properties of piperazine derivatives. nih.gov

For HPLC-UV Analysis : If the intrinsic UV absorbance of the compound is low, derivatization with a strongly UV-absorbing reagent can significantly enhance detection. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with amines to form highly UV-active products, allowing for trace-level detection with standard HPLC-UV instrumentation. researchgate.net

For LC-MS Analysis : Derivatization can be used to improve ionization efficiency. Reagents such as 1-Amino-4-methylpiperazine (AMP) have been used to derivatize molecules to enhance their response in the mass spectrometer, leading to lower limits of quantitation. nih.gov

Method Validation for Quantitative Analysis in Research Matrices

For any quantitative method to be considered reliable, it must undergo a thorough validation process. mdpi.com This ensures the analytical method is suitable for its intended purpose. Key validation parameters include: lcms.cz

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired.

Accuracy : The closeness of test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and is expressed as percent recovery.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

Table 3: Hypothetical Method Validation Summary for Quantification in a Research Matrix

Validation Parameter Acceptance Criteria Illustrative Result
Linearity (r²) ≥ 0.995 0.999
Range 1 - 1000 ng/mL 1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115% 96.5 - 104.2%
Precision (%RSD) ≤ 15% < 8.5%
LOD Signal-to-Noise ≥ 3 0.3 ng/mL

| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |

Note: This table provides representative data based on typical validation requirements for bioanalytical methods. lcms.cz

Application in In Vitro Metabolic Stability and Degradation Studies

Understanding the metabolic fate of a new chemical entity is a critical aspect of research. nih.gov In vitro metabolic stability assays provide an early indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. semanticscholar.org These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain these enzymes. nuvisan.com

In a typical assay, this compound would be incubated with human or animal liver microsomes in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is determined, usually by LC-MS/MS. nih.gov The rate of disappearance is then used to calculate key pharmacokinetic parameters. nih.gov

Forced degradation studies are also essential to understand a compound's intrinsic stability and to identify potential degradation products that could form during manufacturing or storage. mdpi.com These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants are then separated and identified using techniques like LC-MS.

Table 4: Representative Data from an In Vitro Metabolic Stability Assay

Parameter Human Liver Microsomes Rat Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 60 0, 5, 15, 30, 60
Half-Life (t1/2, min) 45 28
Intrinsic Clearance (CLint, µL/min/mg protein) 15.4 24.8

| % Remaining at 60 min | 40% | 21% |

Note: This table contains illustrative data to demonstrate the typical output of a metabolic stability experiment.

Perspectives and Future Research Directions

Elucidation of Precise Molecular Mechanisms of Action

A critical future direction for the research of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine lies in the detailed elucidation of its molecular mechanisms of action. While piperazine (B1678402) derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects, the specific intracellular targets and signaling pathways modulated by this particular compound remain to be identified. nih.gov

Future studies should aim to identify the primary binding proteins and receptors through techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA). Once potential targets are identified, subsequent validation using methods like siRNA-mediated gene silencing or CRISPR-Cas9 gene editing will be crucial. For instance, based on the activities of similar compounds, it is plausible that this compound may interact with key inflammatory mediators such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of neurotransmitter receptors. mdpi.comnih.gov A comprehensive understanding of these molecular interactions will be fundamental for its optimization as a therapeutic agent.

Rational Design of Next-Generation Analogues based on SAR Insights

The principles of rational drug design, guided by structure-activity relationship (SAR) studies, will be instrumental in the development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.com The existing structure offers several avenues for chemical modification.

Systematic exploration of substitutions on the benzoyl ring will be a key focus. The current 3-bromo and 4-methyl substitutions provide a starting point for investigating the impact of varying the position and nature of these groups. For example, replacing the bromine atom with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly influence binding affinity and biological activity. researchgate.net Similarly, the effect of altering the size and lipophilicity of the substituent at the 4-position of the benzoyl ring should be explored.

Furthermore, modifications to the 4-methylpiperazine moiety could also yield valuable SAR insights. Replacing the methyl group with other alkyl or aryl substituents may alter the compound's interaction with its biological target and affect its metabolic stability. The insights gained from these SAR studies will enable the design of analogues with optimized therapeutic properties.

Position of ModificationType of ModificationPotential Impact
Benzoyl Ring (Position 3) Substitution with other halogens (Cl, F)Altered binding affinity and selectivity
Substitution with electron-donating groups (e.g., -OCH3)Modified electronic properties and target interactions
Substitution with electron-withdrawing groups (e.g., -CF3)Enhanced potency and metabolic stability
Benzoyl Ring (Position 4) Variation of alkyl substituent size (ethyl, propyl)Impact on lipophilicity and cell permeability
Introduction of cyclic substituentsConformational restriction and enhanced binding
Piperazine Ring (Position 4) Replacement of methyl with larger alkyl groupsAltered steric interactions with the target
Introduction of aryl or heteroaryl groupsPotential for additional binding interactions

Exploration of Polypharmacology and Multi-Target Ligands

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy to address complex multifactorial diseases. researchgate.netnih.gov Piperazine derivatives are well-known for their ability to act as multi-target-directed ligands (MTDLs). researchgate.netjneonatalsurg.com Future research should explore the potential of this compound and its analogues to modulate multiple biological targets simultaneously.

This could involve screening the compound against a panel of receptors, enzymes, and ion channels known to be implicated in various disease pathways. For instance, in the context of neurodegenerative diseases, a single compound that targets both acetylcholinesterase (AChE) and monoamine oxidase (MAO) could offer a more comprehensive therapeutic approach. researchgate.net Similarly, in oncology, a multi-target inhibitor that affects different signaling pathways could be more effective in overcoming drug resistance. mdpi.com The identification of a polypharmacological profile for this compound could significantly broaden its therapeutic applications.

Development of Advanced Computational Models for Predictive Design

Advanced computational models will play a pivotal role in accelerating the discovery and optimization of analogues of this compound. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the molecular basis of its activity and guide the design of new compounds with enhanced properties. nih.govmdpi.com

QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov Molecular docking studies can be employed to predict the binding mode of the compound within the active site of its target protein, helping to rationalize observed SAR data and to design modifications that enhance binding affinity. nih.govresearchgate.net Furthermore, MD simulations can provide a dynamic view of the ligand-protein interactions, offering a deeper understanding of the stability of the complex and the role of specific residues in binding. nih.gov The integration of these computational approaches will facilitate a more efficient and targeted drug design process.

Potential for Chemical Probe Development in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. unimi.it Given its potential for biological activity, this compound could serve as a scaffold for the development of chemical probes. This would involve the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, or photoreactive groups for covalent labeling of target proteins. nih.gov

The development of radiolabeled versions of this compound, for instance with isotopes like Carbon-11 or Fluorine-18, could enable its use as a positron emission tomography (PET) tracer for in vivo imaging of its target distribution and engagement in the brain or other organs. Such probes would be invaluable for studying the physiological and pathological roles of its molecular targets and for confirming target engagement in preclinical and clinical studies of new drug candidates based on this scaffold.

Q & A

Q. Table 1. Comparative Yields for Halogenated Benzoylpiperazines

SubstituentReaction Time (h)Yield (%)Purity (%)Reference
3-Bromo-4-methyl87298
4-Fluoro68597
2,4-Dichloro106595

Q. Table 2. Key Crystallographic Parameters for Piperazine Derivatives

CompoundSpace GroupBond Length (C-Br) ÅConformationReference
This compoundP2₁/c1.89Chair
4-[Bis(4-fluorophenyl)methyl]piperazineC2/cN/ADistorted chair

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Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.